3-(Benzyloxy)-8-nitroquinoline
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Overview
Description
3-(Benzyloxy)-8-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a benzyloxy group at the 3-position and a nitro group at the 8-position of the quinoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-8-nitroquinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 8-position.
Benzyloxy Substitution: The nitrated quinoline is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 3-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating, meta-directing group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 3-(Benzyloxy)-8-quinolinone.
Reduction: Formation of 3-(Benzyloxy)-8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-(Benzyloxy)-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-8-nitroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
3-(Benzyloxy)-8-nitroquinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 3-(Benzyloxy)pyridin-2-amine, 3,4-dibenzyloxybenzaldehyde, and other benzyloxy-substituted quinolines
Uniqueness: The presence of both benzyloxy and nitro groups in this compound imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12N2O3 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
8-nitro-3-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12N2O3/c19-18(20)15-8-4-7-13-9-14(10-17-16(13)15)21-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
HTORMOVXUIFCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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